Tolterodine tartrate
Overview
Description
Tolterodine tartrate is a muscarinic receptor antagonist used to treat overactive bladder with urinary incontinence, urgency, and frequency . It is used to manage urinary frequency, urgency, and incontinence in detrusor instability . By relaxing the muscles in the bladder, tolterodine improves your ability to control your urination .
Synthesis Analysis
The synthesis of this compound involves several steps. The initial reaction involves cinnamyl chloride, Diisopropylamine, and potassium iodide. The reaction solution is then transferred and subjected to extraction and demixing. The product obtained is N, N-di-isopropyl-3-phenyl-2-propenyl-1-amine .Molecular Structure Analysis
This compound has a molecular formula of C26H37NO7 and a molecular weight of 475.582 . It contains a single chirality center and may therefore exist as two different enantiomers .Chemical Reactions Analysis
This compound undergoes thermal decomposition revealing a moderate stability up to 195 °C before a complete decomposition in the temperature ranges of 195–650 °C .Physical and Chemical Properties Analysis
This compound has a molecular weight of 475.5745 and a chemical formula of C26H37NO7 . It has been investigated using thermal analysis measurements in comparison with electron impact mass spectral fragmentation at 70 eV .Scientific Research Applications
Development and Evaluation of Novel Drug Delivery Systems
Tolterodine tartrate is used for treating symptoms of overactive bladder (OAB) such as urinary frequency, urgency, and leakage. Research has focused on developing extended-release (ER) formulations that can be taken once daily, thereby reducing the frequency of administration compared to immediate-release formulations. An optimized ER formulation showed good physical and chemical stability, indicating its potential for once-a-day dosage and improving patient compliance (Patil & Belsare, 2017).
Improved, Scalable, and Impurity-Free Production Processes
An improved process for producing this compound suitable for large-scale commercial production has been developed. This process addresses scale-up and impurity issues, ensuring a cost-effective and impurity-free supply of the drug for medical applications (Srinivas et al., 2005).
Analytical Method Development for this compound Estimation
Analytical techniques play a crucial role in ensuring the purity and accurate dosing of pharmaceuticals. Various methods like HPLC, HPTLC, UV-Visible spectrophotometry, and LC-MS/MS are used for estimating this compound in different matrices. These methods are crucial for maintaining the drug's clinical efficacy and safety (Chakraborty et al., 2022).
Transdermal Delivery Systems
Research has explored the use of nanosized microemulsions for the transdermal delivery of this compound. Such delivery systems could offer sustained drug activity, potentially increasing patient compliance and preventing nocturnal enuresis. This method contrasts with oral delivery and might offer a controlled release into the systemic circulation (Elshafeey et al., 2009).
Stereoselective Action and Absolute Stereochemistry
Research has investigated the stereoselective action of tolterodine, which is crucial for its therapeutic efficacy. Studies using circular dichroism have confirmed the absolute configuration of tolterodine, which is essential for understanding its pharmacological profile and therapeutic applications (Górecki et al., 2019).
Comparative Studies with Other Medications
Comparative studies have been conducted to evaluate this compound's efficacy against other medications like oxybutynin in treating overactive bladder. These studies are crucial for determining the relative effectiveness and tolerability of tolterodine in clinical practice (Appell et al., 2001)
Mechanism of Action
Tolterodine tartrate is a competitive muscarinic receptor antagonist. Both urinary bladder contraction and salivation are mediated via cholinergic muscarinic receptors. After oral administration, tolterodine is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHNMSJGYKMTRB-KXYUELECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924972 | |
Record name | (R)-Tolterodine L-tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209747-05-7, 124937-52-6 | |
Record name | (R)-Tolterodine L-tartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209747-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolterodine tartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124937-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolterodine tartrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Tolterodine L-tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-(R)-3-(2-Hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenyl-propylamine L-Tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLTERODINE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T619TQR3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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